What are the chemical properties of DL-Isocitric acid trisodium salt hydrate?
What are the chemical properties of DL-Isocitric acid trisodium salt hydrate?
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of DL-Isocitric acid trisodium (B8492382) salt hydrate (B1144303), a key intermediate in cellular metabolism. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics and biological significance of this compound.
Core Chemical Properties
DL-Isocitric acid trisodium salt hydrate is the trisodium salt of isocitric acid, an isomer of citric acid.[1] It is a crucial component of the citric acid cycle (also known as the Krebs cycle or TCA cycle), a central metabolic pathway for the production of energy in aerobic organisms.[2][3][4] The "DL" designation indicates that the product is a racemic mixture of the D- and L-isomers.[5]
General and Physical Properties
| Property | Value | Source(s) |
| Synonyms | threo-DsLs-Isocitric acid trisodium salt hydrate, Sodium isocitrate, Trisodium isocitrate | [1] |
| CAS Number | 1637-73-6 | [6][7][8] |
| Appearance | White to light yellow or off-white crystalline powder | [8][9][10] |
| Odor | Odorless | [10] |
| Melting Point | >300°C | [1] |
Molecular and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Na₃O₇ · xH₂O | [5][6][10] |
| Molecular Weight | 258.07 g/mol (anhydrous basis) | [5][7][9] |
| Purity | ≥93% or ≥95% | [5][9] |
| InChI Key | BPEHKAXIRZOKIS-UHFFFAOYSA-K | [5] |
| SMILES | [Na+].[Na+].[Na+].OC(C(CC([O-])=O)C([O-])=O)C([O-])=O | [5][8] |
Solubility and Stability
The solubility and stability of DL-Isocitric acid trisodium salt hydrate are critical parameters for its use in experimental settings.
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Soluble | [1][9] |
| PBS (pH 7.2) | 5 mg/mL | [5] |
| DMSO | Insoluble | [11] |
Stability and Storage
DL-Isocitric acid trisodium salt hydrate is generally stable under normal conditions.[12][13] For long-term storage, it is recommended to keep it at -20°C, where it can be stable for at least four years.[5] The compound is hygroscopic and should be stored in a dry place, away from direct sunlight and moisture.[1][12]
Reactivity and Hazards
DL-Isocitric acid trisodium salt hydrate is incompatible with strong oxidizing agents, strong acids, strong alkalis, and strong reducing agents.[13] It is not considered a hazardous substance or mixture.[13] Under fire conditions, thermal decomposition may lead to the release of carbon monoxide and carbon dioxide.[10][13] Standard safety precautions, such as wearing eye and skin protection, should be followed when handling the compound.[10][12]
Biological Significance: The Role of Isocitrate in Metabolism
Isocitrate is a pivotal intermediate in several metabolic pathways, most notably the citric acid cycle.[2][3] It is formed from citrate (B86180) by the enzyme aconitase and is subsequently oxidized to α-ketoglutarate by isocitrate dehydrogenase.[3][14] This reaction is a key regulatory point in the citric acid cycle and results in the production of NADH, a crucial reducing equivalent for ATP synthesis.[2][3] Beyond its role in energy production, isocitrate also participates in anabolic processes, serving as a precursor for the synthesis of certain amino acids.[2][15]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the chemical properties of DL-Isocitric acid trisodium salt hydrate.
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the solubility of DL-Isocitric acid trisodium salt hydrate in water at a specified temperature.
Materials:
-
DL-Isocitric acid trisodium salt hydrate
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or incubator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the compound to a known volume of water in separate flasks.
-
Equilibrate the solutions at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure equilibrium is reached.
-
After equilibration, cease stirring and allow the undissolved solid to settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of water.
-
Determine the concentration of the dissolved compound in the diluted sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a standard curve).
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Measurement of pH
Objective: To determine the pH of a solution of DL-Isocitric acid trisodium salt hydrate.
Materials:
-
DL-Isocitric acid trisodium salt hydrate
-
Distilled or deionized water
-
Calibrated pH meter with an electrode
-
Standard buffer solutions (pH 4, 7, and 10)
-
Beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.
-
Prepare a solution of a known concentration (e.g., 1% w/v) of DL-Isocitric acid trisodium salt hydrate in water.
-
Stir the solution gently to ensure it is homogeneous.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered.
-
Allow the pH reading to stabilize.
-
Record the pH value.
Visualizations
The following diagrams illustrate the central role of isocitrate in metabolism and a typical experimental workflow.
Caption: The conversion of citrate to α-ketoglutarate in the citric acid cycle.
Caption: A standard workflow for determining the solubility of a compound.
References
- 1. Isocitric acid trisodium salt | 1637-73-6 [chemicalbook.com]
- 2. fiveable.me [fiveable.me]
- 3. fiveable.me [fiveable.me]
- 4. isocitrate metabolic process | SGD [yeastgenome.org]
- 5. caymanchem.com [caymanchem.com]
- 6. DL-Isocitric acid trisodium salt hydrate | C6H7Na3O8 | CID 71306851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dl-Isocitric Acid Trisodium Salt Hydrate | CymitQuimica [cymitquimica.com]
- 8. 205010010 [thermofisher.com]
- 9. DL-Isocitric acid, trisodium salt hydrate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. selleckchem.com [selleckchem.com]
- 12. lobachemie.com [lobachemie.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Citrate and isocitrate in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
